N~4~-(2,5-dimethoxyphenyl)-N~2~-methyl-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N4-(2,5-Dimethoxyphenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethoxyphenyl group, a methyl group, and a nitro group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,5-Dimethoxyphenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of 2,5-dimethoxyphenylacetic acid from 1,4-dimethoxybenzene through a series of reactions involving halogenation, cyanation, and hydrolysis.
Introduction of the Pyrimidine Ring: The dimethoxyphenyl intermediate is then reacted with appropriate reagents to form the pyrimidine ring. This step often involves cyclization reactions under controlled conditions.
Nitration and Methylation: The final steps involve the nitration of the pyrimidine ring to introduce the nitro group and the methylation of the amine group to obtain the desired compound.
Industrial Production Methods
Industrial production of N4-(2,5-Dimethoxyphenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N4-(2,5-Dimethoxyphenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the dimethoxyphenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitro oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine and phenyl derivatives.
Scientific Research Applications
N4-(2,5-Dimethoxyphenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(2,5-Dimethoxyphenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, including those related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
N4-(2,5-Dimethoxyphenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C13H16N6O4 |
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Molecular Weight |
320.30 g/mol |
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-2-N-methyl-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C13H16N6O4/c1-15-13-17-11(14)10(19(20)21)12(18-13)16-8-6-7(22-2)4-5-9(8)23-3/h4-6H,1-3H3,(H4,14,15,16,17,18) |
InChI Key |
ZPXDPWPAKOGDQY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=C(C(=N1)NC2=C(C=CC(=C2)OC)OC)[N+](=O)[O-])N |
Origin of Product |
United States |
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